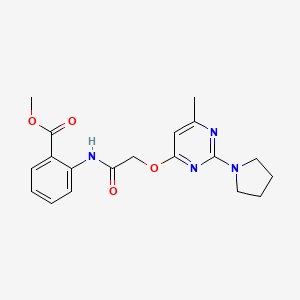

Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate

Description

Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate (CAS: 1031961-91-7) is a benzoate ester derivative featuring a pyrimidine core substituted with a methyl group and a pyrrolidin-1-yl moiety. It is utilized in pharmaceuticals, biochemical research, and as a synthetic intermediate .

Properties

IUPAC Name |

methyl 2-[[2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-13-11-17(22-19(20-13)23-9-5-6-10-23)27-12-16(24)21-15-8-4-3-7-14(15)18(25)26-2/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXMATRNMWCTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate typically involves multiple steps. One common synthetic route starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate. This reaction is followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . The acetohydrazide derivative is then further reacted with benzoic acid derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Anticancer Activity

Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate has shown promising results in inhibiting cancer cell proliferation. Research indicates that compounds with similar structures can act as kinase inhibitors, which are crucial in cancer therapy.

Case Study:

A study assessed the effects of this compound on various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

Results indicated significant inhibition of cell growth, with IC50 values ranging from 10 to 20 µM, demonstrating its potential as an anticancer agent .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several pathogens. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial properties and warrants further investigation for potential therapeutic applications .

Research Findings and Insights

Recent studies have highlighted the importance of modifying the chemical structure to enhance the biological activity of similar compounds. For instance, modifications to the pyrrolidine or pyrimidine rings could potentially increase both anticancer and antimicrobial efficacy.

Case Study on Structural Modification:

A related compound was modified to enhance its potency against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The modified derivative showed improved antimicrobial activity, suggesting that structural optimization is key for developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets. The pyrimidine and pyrrolidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in Pharmaceutical Chemistry

a. Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)

- Structure : Contains an oxazolo[4,5-b]pyridine core substituted with a benzyl-piperidine group.

- Synthesis : 88% yield via alkylation, with a melting point of 136°C. IR and NMR data indicate carbonyl (1707 cm⁻¹) and aromatic/heterocyclic proton environments distinct from the target compound .

- Key Difference : The oxazolopyridine core and piperidine substituent contrast with the pyrimidine-pyrrolidine system in the target compound, likely affecting receptor binding and solubility.

b. 7-[[2,3-Difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-... (Patent Compound)

- Structure : Shares a pyrrolidinyl group but incorporates fluorinated aromatic rings and a spiro-diazaspirodecene system.

- Application : Designed for high-affinity biological targeting (e.g., kinase inhibition), highlighting the role of pyrrolidine in enhancing binding interactions .

- Contrast : Fluorine atoms and a larger scaffold differentiate it from the target compound, suggesting divergent pharmacokinetic profiles.

Agrochemical Analogues

a. Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (Pyriminobac-methyl)

- Structure : Features a pyrimidinyloxy group but lacks the acetamido bridge and pyrrolidine substituent.

- Application : Herbicidal activity via acetolactate synthase inhibition, demonstrating how pyrimidine derivatives can be tailored for agrochemical use .

- Key Difference: The methoxyimino group in pyriminobac-methyl is critical for herbicidal action, whereas the target compound’s pyrrolidine may enhance mammalian target engagement.

a. Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26)

- Structure: Substitutes the pyrimidine with a thienopyrimidine ring and a phenyl group.

- Synthesis : 69% yield, melting point 147–148°C. NMR signals (δ 3.20 for CH3, 7.17–8.53 for aromatic protons) reflect its distinct substitution pattern .

- Contrast: The thienopyrimidine system may enhance lipophilicity compared to the target compound’s pyrrolidine-pyrimidine scaffold.

Data Table: Comparative Analysis of Key Compounds

Key Findings

- Structural Flexibility: The pyrimidine core is versatile, with substituents (e.g., pyrrolidine, thieno groups) dictating bioactivity and applications.

- Synthetic Efficiency : Yields vary significantly (69–88%), reflecting differences in reaction optimization and steric hindrance .

- Application-Driven Design: Pyrrolidine and piperidine groups are common in pharmaceuticals for enhancing solubility and binding, while methoxyimino groups favor herbicidal activity .

Biological Activity

Methyl 2-(2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 302.33 g/mol

- CAS Number : 189005-44-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in cancer therapy and neuropharmacology. The pyrimidine and pyrrolidine moieties are known to enhance the compound's affinity for specific receptors and enzymes involved in cellular signaling pathways.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) .

- In vitro assays demonstrated that this compound could inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

-

Neuropharmacological Effects :

- The presence of the pyrrolidine ring suggests potential effects on neurotransmitter systems. Compounds with similar structures have been explored for their ability to modulate dopamine and serotonin receptors, which could lead to therapeutic applications in treating neurodegenerative diseases and mood disorders.

- Studies have shown that derivatives can exhibit anxiolytic and antidepressant-like effects in animal models, indicating a promising avenue for further research .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | A549 | 5.85 | |

| Anticancer | MCF7 | 3.0 | |

| Neuropharmacological | Mouse Model | N/A |

Detailed Research Findings

-

Anticancer Efficacy :

- A study reported that compounds structurally related to this compound demonstrated significant growth inhibition in A549 cells with an IC50 value of approximately 5.85 µM. This was comparable to established chemotherapeutic agents like Doxorubicin .

- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells, evidenced by increased caspase activity and reduced cell viability .

- Neuropharmacological Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.